Geranyl geranylacetone
Description
Geranylacetone (CAS 3796-70-1), a monoterpene ketone with the molecular formula C₁₃H₂₂O, is a naturally occurring compound found in essential oils of plants such as peppermint, tomato, and passionflower . It is characterized by a floral and fruity aroma, making it valuable in food flavoring and fragrance industries . Industrially, it is synthesized via catalytic reactions, such as the palladium-catalyzed rearrangement of linalyl acetoacetate or enzymatic reduction of pseudoionone using ene-reductases .
Geranylacetone exhibits diverse biological activities:
- Heat Shock Protein (HSP) Induction: Preconditioning with geranylacetone enhances HSP72 and HSP90 production, mitigating ischemia-reperfusion injury in liver and kidney transplantation models .
- Antimicrobial and Antifeedant Properties: It inhibits carotene biosynthesis in Synechococcus algae and deters aphid settling in plants .
Properties
Molecular Formula |
C46H76O2 |
|---|---|
Molecular Weight |
661.1 g/mol |
IUPAC Name |
(5Z,9E,13E)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one;(5E,9E,13E)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one |
InChI |
InChI=1S/2C23H38O/c2*1-19(2)11-7-12-20(3)13-8-14-21(4)15-9-16-22(5)17-10-18-23(6)24/h2*11,13,15,17H,7-10,12,14,16,18H2,1-6H3/b20-13+,21-15+,22-17+;20-13+,21-15+,22-17- |
InChI Key |
DJAHKBBSJCDSOZ-AJLBTXRUSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CCC(=O)C)/C)/C)/C)C.CC(=CCC/C(=C/CC/C(=C/CC/C(=C\CCC(=O)C)/C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C)C.CC(=CCCC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Geranyl geranylacetone can be synthesized through the transesterification of ethyl acetoacetate with linalool. The reaction involves the esterification of linalool with ketene or isopropenyl methyl ether, followed by Carroll rearrangement to yield this compound.
Industrial Production Methods: In an industrial setting, this compound is produced through the oxidation of certain carotenoids catalyzed by carotenoid oxygenase. This process is scalable and allows for the production of large quantities of the compound for various applications.
Chemical Reactions Analysis
Reaction Conditions and Catalysts
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Isomer Ratio (Geranyl:Neryl) | Source |
|---|---|---|---|---|---|
| Sodium dihydrogen phosphate | 170 | 8 | 97.5 | 6:4 | |
| Organoaluminum compounds | 70–250 | >1 | N/A | N/A | |
| Aluminum isopropoxide | 170 | 6 | 95 | 7:3 |
This method avoids costly precious-metal catalysts and minimizes wastewater, making it industrially scalable .
Oxidation and Degradation Reactions
Geranyl acetone participates in oxidation pathways:
-
Ozonolysis : Degrades into smaller carbonyl compounds (e.g., ketones, aldehydes) when exposed to ozone, relevant to atmospheric chemistry studies .
-
Biosynthetic Oxidation : Derived from carotenoid oxidation via carotenoid oxygenase enzymes, contributing to its natural occurrence in plants like tomatoes and mangoes .
Radical Cyclization via One-Electron Oxidation
Ceric ammonium nitrate (CAN)-mediated oxidation induces radical intermediates, leading to cyclized products:
-
Tricyclic and Bicyclic Compounds : Formed through intramolecular C–C bond formation (e.g., hydrindanones) .
-
Reaction Pathway :
This method enables access to complex terpenoid architectures .
Inclusion Complex Formation with β-Cyclodextrin
To enhance stability and solubility, geranyl acetone forms inclusion complexes with β-cyclodextrin:
Thermodynamic Parameters
| Parameter | Value | Significance | Source |
|---|---|---|---|
| ΔH (kJ/mol) | 11.66 | Endothermic reaction | |
| ΔG (kJ/mol) | -14.49 | Spontaneous process | |
| Activation Energy (kJ/mol) | 180.90 | Van der Waals-dominated decomposition |
This complexation improves thermal stability and extends applications in controlled-release systems (e.g., food, cosmetics) .
Catalytic Isomerization
The (E)-isomer (geranyl acetone) equilibrates with the (Z)-isomer (neryl acetone) under acidic or thermal conditions. Industrial processes optimize isomer ratios for specific fragrance profiles .
Environmental and Stability Considerations
Scientific Research Applications
Geranyl geranylacetone has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of squalene and other terpenoids.
Biology: Acts as an inducer of heat shock protein (Hsp) expression, which plays a crucial role in cellular stress responses.
Medicine: Exhibits hepatoprotective, neuroprotective, and antiulcerative properties, making it useful in the treatment of liver diseases, neurodegenerative disorders, and gastric ulcers.
Industry: Utilized in the flavor and fragrance industry due to its presence in various plants such as rice, mango, and tomatoes.
Mechanism of Action
Geranyl geranylacetone exerts its effects primarily through the induction of heat shock proteins (Hsps). These proteins help in protecting cells from stress by assisting in the proper folding of other proteins and preventing aggregation. The compound targets various Hsps, including Hsp70, Hsp22, Hsp27, Hsp90, and Hsp105.
Comparison with Similar Compounds
Nerylacetone (CAS 689-67-8)
Nerylacetone, the cis-isomer of geranylacetone, shares the molecular formula C₁₃H₂₂O but differs in spatial configuration . Key comparisons include:
Key Finding : While both isomers exhibit antifeedant properties, geranylacetone uniquely activates TRPV1, highlighting structural specificity in receptor interactions .
Pseudoionone
Pseudoionone serves as a precursor in geranylacetone synthesis. Ene-reductases catalyze its 1,4-mono-reduction to geranylacetone, with enzyme-dependent efficiency:
| Enzyme | Pseudoionone Conversion (%) | Geranylacetone Yield (%) | Isomeric Excess (Geranylacetone) |
|---|---|---|---|
| OYE1 | 11 | 4 | 68% (E,E) |
| OYE2 | 4 | 7 | 54% (E) |
| Blank | No conversion | — | — |
Key Finding : OYE1 shows higher regioselectivity for (E,E)-geranylacetone, critical for industrial applications requiring isomer purity .
Farnesol and Other Terpenoids
- Farnesol : A sesquiterpene alcohol with antifeedant activity. Unlike geranylacetone, its epoxy derivative loses deterrent properties, underscoring functional differences in derivative chemistry .
- Sabinene/β-Pinene: These monoterpenes lack TRPV1 agonist activity, emphasizing geranylacetone’s unique role in calcium signaling .
Functional Comparison with Analogues
TRPV1 Activation Profile
Geranylacetone induces dose-dependent Ca²⁺ influx in TRPV1-transfected cells, while analogues like β-pinene show minimal activity:
| Compound | TRPV1 Activation (100 µM) | Desensitization Effect |
|---|---|---|
| Geranylacetone | Strong | Yes |
| β-Pinene | Weak | No |
| Sabinene | None | No |
Data from
Q & A
Q. How can researchers ensure compliance with dual-use regulations when studying this compound’s neuroimmunomodulatory effects?
Q. What metadata should accompany this compound-related datasets to ensure reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
